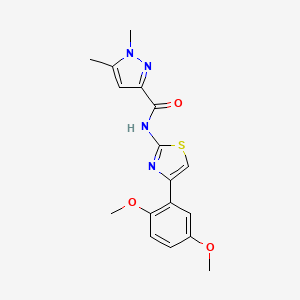

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a thiazole ring substituted at position 4 with a 2,5-dimethoxyphenyl group and a pyrazole-3-carboxamide moiety with 1,5-dimethyl substituents. This structure combines electron-donating methoxy groups (on the phenyl ring) and methyl groups (on the pyrazole), which influence its electronic, steric, and hydrogen-bonding properties. While direct experimental data for this compound are absent in the provided evidence, insights can be drawn from structurally related analogues .

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-10-7-13(20-21(10)2)16(22)19-17-18-14(9-25-17)12-8-11(23-3)5-6-15(12)24-4/h5-9H,1-4H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRPJZDDKPIPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 2,5-dimethoxyphenylthiazole.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with appropriate reagents.

Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Pyrazole Carboxamide Family

Compound 1013770-30-3 ()

- Structure : N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.

- Key Differences: The phenyl substituent on the thiazole is 3,4-dimethylphenyl instead of 2,5-dimethoxyphenyl. Methyl groups (electron-donating via induction) replace methoxy groups (stronger resonance donors).

- Implications: Reduced hydrogen-bonding capacity compared to methoxy-substituted analogues.

Compounds 3a–3p ()

- Structure: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives.

- Key Differences: Chloro and cyano substituents (electron-withdrawing) vs. methoxy and methyl (electron-donating). Dual pyrazole cores instead of a thiazole-pyrazole hybrid.

- Physical Properties :

- Spectroscopic Data :

Compound 5g ()

- Structure : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide.

- Key Differences :

- Bulky tert-butyl and sulfonyl groups enhance steric hindrance and polarity.

- Hydroxyphenyl group provides strong hydrogen-bonding capacity.

- Implications: Higher molecular weight (603.24 g/mol) compared to the target compound. Potential for enhanced metabolic stability due to sulfonyl and tert-butyl groups .

Functional Group Impact on Properties

Hydrogen-Bonding and Crystallography ()

- Methoxy groups in the target compound may act as hydrogen-bond acceptors, facilitating crystal packing or target binding.

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound consists of:

- Thiazole ring

- Pyrazole ring

- Carboxamide functional group

- Dimethoxyphenyl substituent

This combination of structural elements contributes to its diverse pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. It is particularly noted for its potential as an antimicrobial agent, making it a candidate for further investigation in infectious disease contexts.

- Anti-inflammatory Properties : Studies have indicated that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated significant inhibitory activity comparable to standard anti-inflammatory drugs .

- Anticancer Potential : The compound's structural features suggest possible interactions with pathways involved in cancer cell proliferation. Preliminary studies indicate it may inhibit specific cancer cell lines, warranting further exploration into its anticancer mechanisms .

Synthesis

The synthesis of this compound typically involves multi-step processes including:

- Formation of the thiazole and pyrazole rings.

- Introduction of the carboxamide functional group.

The synthetic pathway is crucial for optimizing yield and purity for biological testing.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2,5-Dimethoxyphenyl)thiazole | Simple thiazole derivative | Antimicrobial |

| 1,5-Dimethyl-1H-pyrazole-3-carboxamide | Pyrazole derivative | Anti-inflammatory |

| N-(3-Carbamoylphenyl)-1H-pyrazole | Related pyrazole derivative | Antiparasitic activity |

The unique combination of both thiazole and pyrazole rings in this compound enhances its interactions with biological targets compared to simpler derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- A study on pyrazole derivatives indicated promising anti-inflammatory activity with compounds showing up to 85% inhibition of TNF-α at specific concentrations .

- Another investigation into related thiazole compounds revealed significant antimicrobial properties against various pathogens, reinforcing the potential therapeutic applications of this class of compounds .

Q & A

Q. What are the common synthetic routes for preparing N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step coupling reactions. For example, carboxamide derivatives can be synthesized via activation of carboxylic acids using coupling reagents like EDCI and HOBt in DMF, followed by reaction with amines or thiazole intermediates. Reaction conditions (e.g., room temperature, 30-minute stirring) and purification steps (extraction with chloroform, recrystallization) are critical for yield optimization . Similar methodologies are applied in pyrazole-thiazole hybrids, where sequential substitutions and cyclizations are employed .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR are standard for confirming molecular structure, with shifts in aromatic and carbonyl regions (e.g., δ 7.5–8.1 ppm for aromatic protons) providing key insights .

- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic systems, space group ) resolves stereochemistry and intermolecular interactions. Software like SHELXL is widely used for refinement, though attention to data-to-parameter ratios (e.g., 13.3:1) is necessary to avoid overfitting .

Advanced Research Questions

Q. How can researchers address discrepancies in X-ray crystallographic refinement for this compound?

Challenges in refinement may arise from twinning, weak diffraction, or disordered solvent molecules. Strategies include:

Q. How do electron-donating/withdrawing substituents on the phenyl ring affect reaction yields and byproduct formation?

Substituents like methoxy or chloro groups influence reactivity and steric hindrance. For example:

- Electron-withdrawing groups (e.g., -Cl) on the phenyl ring reduce yields (e.g., 62–71% in carboxamide syntheses) due to slower nucleophilic attack .

- Steric effects from ortho-substituents may lead to byproducts (e.g., uncyclized intermediates), requiring TLC monitoring and gradient purification .

Q. What methodologies resolve contradictions in NMR data interpretation for complex derivatives?

Contradictions (e.g., unexpected splitting or integration ratios) can arise from dynamic processes (e.g., rotamerism) or impurities. Solutions include:

- Variable-temperature NMR to identify slow-exchange conformers.

- HSQC/HMBC experiments to assign ambiguous - correlations .

- Cross-validation with mass spectrometry (e.g., ESI-MS) to confirm molecular weight .

Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability predictions?

Graph-set analysis (e.g., interactions) reveals supramolecular motifs like chains or dimers. For instance:

- Strong bonds (2.8–3.0 Å) enhance crystal packing but reduce solubility in polar solvents.

- Weak interactions may stabilize metastable polymorphs, requiring controlled crystallization conditions .

Methodological Guidelines

- For synthetic optimization : Prioritize DMF as a solvent for carboxamide coupling due to its high polarity and ability to stabilize intermediates .

- For crystallographic challenges : Combine SHELXD (for structure solution) with Olex2 (for visualization) to handle disorder or pseudo-symmetry .

- For reproducibility : Document reaction stoichiometry (e.g., 1.1 mmol RCHCl per 1 mmol substrate) and drying protocols (e.g., NaSO for organic layers) to minimize batch variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.